molecular formula C11H13BrClN B7936774 N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine

Cat. No.: B7936774
M. Wt: 274.58 g/mol
InChI Key: ZBWDTTSEXZRTQY-UHFFFAOYSA-N
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Description

N-[(2-Bromo-5-chlorophenyl)methyl]cyclobutanamine is a small organic molecule characterized by a cyclobutane ring appended to an amine group, which is further substituted with a 2-bromo-5-chlorophenylmethyl moiety. Its molecular formula is C₁₁H₁₂BrClN, with a molecular weight of 274.58 g/mol (calculated from ).

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-11-5-4-9(13)6-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWDTTSEXZRTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-chlorobenzyl chloride and cyclobutanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 2-bromo-5-chlorobenzyl chloride is added dropwise to a solution of cyclobutanamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound is valuable in organic synthesis for creating complex molecules and exploring new chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Cycloalkylamine Derivatives

The compound is structurally compared to analogs with varying cycloalkyl ring sizes and substituents:

Compound Name Cycloalkyl Ring Aromatic Substituent Molecular Weight (g/mol) Key Features
N-[(2-Bromo-5-chlorophenyl)methyl]cyclobutanamine Cyclobutane 2-Bromo-5-chlorophenyl 274.58 Moderate ring strain; balanced lipophilicity (Cl/Br enhance logP)
N-[(2-Bromo-5-chlorophenyl)methyl]cyclopropanamine Cyclopropane 2-Bromo-5-chlorophenyl 260.56 Higher ring strain; increased reactivity due to cyclopropane tension
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine Cyclobutane Chromenyl group 303.21 Extended conjugation (chromenyl) may enhance UV activity
N4 (N-[(2-bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine) Piperidine 2-Bromo-5-chlorophenyl Not reported Tertiary amine; piperidine ring improves solubility but reduces metabolic stability

Key Observations :

  • Substituent Effects: Halogenated phenyl groups (Br/Cl) enhance lipophilicity and may improve target binding affinity compared to non-halogenated analogs (e.g., chromenyl derivatives in ).
Spectral Data Comparison

HRMS and NMR data for selected cyclobutanamine derivatives:

Compound (Reference) HRMS [M+H]+ (Calculated/Observed) ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm)
This compound Not reported Aromatic H: ~7.4–7.6; Cyclobutane CH₂: ~2.5–3.0 Aromatic C: ~125–135; Cyclobutane C: ~25–35
N-((2,2-Dimethyl-2H-chromen-6-yl)methyl)cyclobutanamine (9h) 303.2073/303.2063 Chromenyl H: 6.5–7.2; Cyclobutane CH₂: 2.6–2.8 Chromenyl C: ~115–150; Cyclobutane C: ~30
N-(4-Morpholinobenzyl)cyclobutanamine (10d) 247.1810/247.1810 Morpholine H: 3.5–3.7; Aromatic H: 6.8–7.1 Morpholine C: ~50–70; Aromatic C: ~120–130

Key Observations :

  • The cyclobutane ring protons consistently resonate at δ 2.5–3.0 ppm in ¹H NMR, distinguishing them from cyclopropane (δ ~1.0–2.0 ppm) or piperidine derivatives.
  • Halogenated aromatic protons (Br/Cl) show deshielding effects, appearing at δ 7.4–7.6 ppm compared to non-halogenated analogs (δ 6.5–7.2 ppm) .
Enzyme Inhibition Potential
  • The cyclobutane ring may offer steric advantages over piperidine in target binding .
  • Metabolism: Cyclobutanamine fragments (e.g., in abrocitinib metabolite M6) undergo oxidation and cleavage, forming carboxylic acids and smaller amines (). The bromo-chloro substituents in the target compound may slow oxidative metabolism compared to non-halogenated analogs.

Biological Activity

N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound features a cyclobutanamine core attached to a phenyl group substituted with bromine and chlorine atoms. The presence of these halogens can influence the compound's reactivity and biological interactions.

Synthesis Methodology:

  • Starting Materials: The synthesis typically begins with commercially available 2-bromo-5-chlorobenzyl chloride and cyclobutanamine.
  • Reaction Conditions: The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of bases such as sodium hydride or potassium carbonate.
  • Procedure: The 2-bromo-5-chlorobenzyl chloride is added dropwise to a solution of cyclobutanamine and base, stirred until complete, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular processes, making it a candidate for drug development .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structural characteristics often possess the ability to inhibit bacterial growth, suggesting potential applications in treating infections.

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Studies have indicated that halogenated compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated inhibition of bacterial strains, suggesting potential as an antimicrobial agent.
Study 2Anticancer ActivityShowed induction of apoptosis in specific cancer cell lines, indicating possible therapeutic applications .
Study 3Mechanism ExplorationInvestigated interaction with specific enzymes, revealing pathways for further drug development .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at varying concentrations, highlighting its potential as an antibacterial agent.
  • Cancer Cell Inhibition : Another case study focused on the compound's effect on breast cancer cell lines. Treatment with this compound resulted in increased rates of apoptosis compared to control groups, suggesting its role as a potential chemotherapeutic agent.

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